Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c1-2-15-10(14)9-12-6-8-7(11)4-3-5-13(8)9/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFBGYWVBYKRAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The preparation of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate generally involves:
- Formation of an amidine intermediate from a fluorinated aminopyridine and a formamidine reagent.
- Cyclization via reaction with ethyl bromoacetate under basic conditions to form the imidazo[1,5-a]pyridine ring system bearing an ethyl ester at the 3-position.
- Optional hydrolysis or further functionalization depending on the target derivative.
This approach avoids harsh reagents such as heavy metals or corrosive gases, enabling mild reaction conditions and high product purity.
Data Summary Table for Preparation of this compound
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazo[1,5-a]pyridine derivatives.
Scientific Research Applications
Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its bioactive effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Comparative Analysis
Halogen-Substituted Derivatives
Ethyl 8-chloroimidazo[1,5-a]pyridine-3-carboxylate
- Structure : Replaces fluorine with chlorine at position 8.
- Molecular Formula : C₁₀H₉ClN₂O₂ (vs. C₁₀H₉FN₂O₂ for the fluoro analog).
- Chloro-substituted derivatives may exhibit different reactivity in cross-coupling reactions due to the larger atomic radius of Cl .
Core Heterocycle Variations
Ethyl 5-methylimidazo[1,2-a]pyridine-3-carboxylate (3e)
- Structure : Imidazo[1,2-a]pyridine core with a methyl group at position 5.
- Reactivity : Reacts with N-chlorosuccinimide (NCS) to yield chloromethyl or oxo derivatives regioselectively, depending on the solvent (e.g., ethyl acetate vs. acetic acid) .
Ethyl 7-methyl-2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyrimidine-3-carboxylate (2a)
- Structure : Imidazo[1,2-a]pyrimidine core with a trifluoromethylphenyl substituent.
- The trifluoromethyl group increases electron-withdrawing effects, which may improve target selectivity .
Pyrazolo[1,5-a]pyridine Derivatives
Ethyl 5-Aminopyrazolo[1,5-a]pyridine-3-carboxylate (8)
- Structure: Pyrazolo[1,5-a]pyridine core with an amino group at position 5.
- Synthesis : Prepared via TFA-mediated deprotection of a tert-butoxycarbonyl (Boc)-protected intermediate .
Ethyl 4-Bromopyrazolo[1,5-a]pyridine-3-carboxylate
- Structure : Bromine substituent at position 4.
- Applications : Serves as a precursor for Suzuki-Miyaura couplings (e.g., with ethynylcyclopropane to introduce alkynyl groups) .
- Reactivity : Bromine’s leaving-group ability facilitates diverse functionalization, unlike the fluorine in the target compound .
Fluorine vs. Chlorine in Halogenated Derivatives
| Property | Ethyl 8-Fluoro Derivative | Ethyl 8-Chloro Derivative |
|---|---|---|
| Electronegativity | High (4.0) | Moderate (3.0) |
| Lipophilicity (LogP) | Lower | Higher |
| Metabolic Stability | Likely enhanced | Variable |
| Synthetic Accessibility | Challenging fluorination | Easier chlorination |
Key Insight : Fluorine’s small size and electronegativity make it preferable for optimizing drug-like properties, while chlorine may improve lipophilicity for membrane penetration .
Functional Group Modifications
Ethyl 2-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (16a)
- Structure : Methoxy group at position 2.
- Synthesis : Alkylation using methyl iodide and cesium carbonate in THF .
Ethyl 4-(Cyclopropylethynyl)pyrazolo[1,5-a]pyridine-3-carboxylate (27)
- Structure : Ethynylcyclopropane substituent at position 4.
- Application : Alkynyl groups enable click chemistry for bioconjugation or probe development .
Biological Activity
Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate is a chemical compound that has garnered attention due to its unique structural features and potential biological activities. The compound is characterized by the presence of an imidazo ring fused with a pyridine ring, along with a carboxylate ester functional group. This structure not only influences its chemical reactivity but also its interaction with biological targets, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H9FN2O2
- Molecular Weight : 208.19 g/mol
- Structure : The fluorine atom at the 8-position of the imidazo ring enhances its electronic properties, which may improve its interactions with biological molecules.
Synthesis
The synthesis of this compound typically involves:
- Cyclization : Reaction of 2-aminopyridine with ethyl 2-chloro-2-oxoacetate in the presence of a base.
- Fluorination : Introduction of fluorine at the 8th position.
- Conditions : Conducted in organic solvents like acetonitrile at room temperature, yielding moderate to high efficiency in production .
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Antimicrobial Activity
Preliminary studies suggest that this compound may possess antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains by inhibiting specific enzymes involved in bacterial metabolism .
Anticancer Potential
The compound is being explored for its potential use in cancer therapy. Its ability to interact with specific molecular targets may inhibit cancer cell proliferation .
The mechanism through which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound may inhibit key enzymes related to cellular processes in bacteria and cancer cells.
- Receptor Interaction : It may bind to specific receptors, altering signaling pathways that lead to cell growth inhibition or death .
Case Studies and Research Findings
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of Ethyl 8-fluoroimidazo[1,5-a]pyridine-3-carboxylate to improve yield and purity?
Methodological Answer: The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. Key steps include:
- Cyclization Conditions : Use polar aprotic solvents (e.g., DMF) with bases like NaH or K₂CO₃ to promote pyrazole ring formation .
- Fluorine Introduction : Fluorination at the 8-position may require specialized reagents (e.g., Selectfluor) under anhydrous conditions to avoid side reactions.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization in ethanol can isolate the product. Purity ≥98% is achievable via HPLC with C18 columns .
- Catalytic Methods : Pd(OAc)₂ (10 mol%) in acetic acid/DMF enhances reaction efficiency for analogous triazolopyridines .
Q. How can researchers resolve contradictions in spectral data (e.g., NMR, HRMS) when characterizing novel derivatives of this compound?
Methodological Answer:
- ¹H/¹³C NMR Analysis : Assign signals by comparing chemical shifts to structurally analogous compounds. For example, the imidazo[1,5-a]pyridine core shows distinct aromatic proton shifts at δ 7.5–9.0 ppm .
- HRMS Validation : Match experimental [M+H]⁺ values to theoretical masses (e.g., C₁₀H₈FN₃O₂: 227.0564). Discrepancies >2 ppm warrant re-analysis .
- X-ray Crystallography : Resolve ambiguities in regiochemistry or substituent orientation, as demonstrated for fused pyrimidine derivatives .
Advanced Research Questions
Q. What are the advanced strategies for evaluating the structure-activity relationship (SAR) of this compound derivatives in medicinal chemistry?
Methodological Answer:
- Substituent Screening : Replace the fluorine atom with bioisosteres (e.g., -Cl, -CF₃) to assess electronic/steric effects. For example, bromo analogs (e.g., Ethyl 1-bromoimidazo[1,5-a]pyridine-3-carboxylate) exhibit altered reactivity in cross-coupling reactions .
- In Vitro Assays : Test derivatives against kinase targets (e.g., EGFR, ALK) using fluorescence polarization or TR-FRET assays. Compare IC₅₀ values to establish potency trends .
- Molecular Docking : Model interactions with binding pockets (e.g., ATP-binding sites) using Schrödinger Suite or AutoDock Vina. Fluorine’s electronegativity may enhance hydrogen bonding .
Q. How can researchers design experiments to assess the electronic effects of fluorine substitution at the 8-position on the reactivity of imidazo[1,5-a]pyridine-3-carboxylate derivatives?
Methodological Answer:
- Computational Studies : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions. Fluorine’s -I effect reduces electron density at adjacent carbons, influencing nucleophilic attack .
- Kinetic Profiling : Compare reaction rates of fluorinated vs. non-fluorinated analogs in Suzuki-Miyaura couplings. Fluorine may sterically hinder Pd(0) coordination, reducing yields .
- Spectroscopic Probes : Use ¹⁹F NMR to monitor chemical environment changes during reactions. Deshielded ¹⁹F signals (δ -110 to -120 ppm) correlate with electronic perturbations .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of this compound derivatives across studies?
Methodological Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time). For example, conflicting IC₅₀ values in cancer models may stem from variations in HeLa vs. MCF-7 cell viability protocols .
- Metabolic Stability Screening : Use liver microsomes (human/rat) to identify rapid degradation pathways. Poor stability in one study may explain reduced in vivo efficacy .
- Control Experiments : Verify compound integrity post-assay via LC-MS. Degradation products (e.g., hydrolyzed esters) could falsely modulate activity .
Methodological Tables
Q. Table 1. Comparison of Synthetic Routes for Imidazo[1,5-a]pyridine Derivatives
| Step | Conditions (Reagents/Solvents) | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Cyclization | DMF, NaH, 80°C | 65 | 95 | |
| Fluorination | Selectfluor, MeCN, RT | 45 | 98 | |
| Pd-Catalyzed Coupling | Pd(OAc)₂, AcOH, 100°C | 72 | 99 |
Q. Table 2. Spectral Data for this compound
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=5.6 Hz, 1H), 7.89 (s, 1H) | |
| HRMS (ESI+) | [M+H]⁺: 227.0564 (calc. 227.0567) | |
| IR (KBr) | 1720 cm⁻¹ (C=O stretch) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
